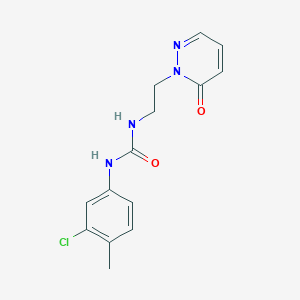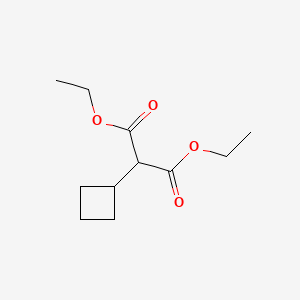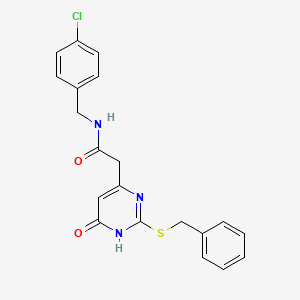![molecular formula C14H12FNOS2 B2533322 4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478080-77-2](/img/structure/B2533322.png)
4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one” is a chemical compound with the molecular formula C14H12FNOS2 . It contains a total of 33 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ten-membered ring, 1 tertiary amide (aromatic), and 1 sulfide .
Molecular Structure Analysis
The molecular structure of “this compound” includes a fluorobenzyl group attached to a thieno[3,2-f][1,4]thiazepin-5(2H)-one core .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C14H12FNOS2, with an average mass of 293.380 Da and a monoisotopic mass of 293.034424 Da .Scientific Research Applications
Synthesis and Chemical Applications
- The compound and its derivatives are central to various synthetic pathways. For instance, Levai et al. (2007) detailed the synthesis of 3-(2-Aryl-2,3-dihydro-benzo[b][1,4]thiazepin-4-yl)chromen-2-ones and related compounds, emphasizing their structural complexity and the use of NMR and other spectroscopic techniques for structural determination (Levai et al., 2007).
- Ilić et al. (2012) described the synthesis of fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives, highlighting the role of fluorine substitutions in enhancing the compound’s potential as an antithrombotic agent (Ilić et al., 2012).
Medicinal Chemistry and Biological Activities
- Various studies explored the antimicrobial properties of derivatives. For instance, Kumar et al. (2013) synthesized 2,3-dihydrobenzo[b][1,4]thiazepines and evaluated their antibacterial and antifungal activities, revealing that some derivatives exhibit significant activity comparable to standard drugs (Kumar et al., 2013).
- Chate et al. (2011) synthesized 1,5-Benzothiazepines derivatives using ultrasound irradiation, and these compounds showed promising antimicrobial activities, highlighting the potential of these derivatives in drug development (Chate et al., 2011).
Novel Synthesis Methods and Structural Studies
- Bates and Li (2002) reported novel cyclization products obtained using SnCl2 in ethanol for nitroarene reduction to aminoarene, demonstrating unique reaction pathways and the potential for structural variety in this chemical class (Bates & Li, 2002).
- Faty et al. (2011) discussed microwave-assisted synthesis of certain derivatives, presenting an efficient method for preparing these compounds, which may hold relevance for pharmaceutical chemistry (Faty et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS2/c15-11-3-1-2-10(8-11)9-16-5-7-19-14-12(13(16)17)4-6-18-14/h1-4,6,8H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFPCNFXUICCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327206 |
Source


|
| Record name | 4-[(3-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665803 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478080-77-2 |
Source


|
| Record name | 4-[(3-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2533243.png)



![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2533254.png)


![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)



![tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-en-1-yl]carbamate](/img/structure/B2533262.png)